molecular formula C21H24ClFN2O4S B1210892 Methanesulfonamide, N-(4-((1-(2-(4-fluorophenyl)-2-oxoethyl)-4-piperidinyl)carbonyl)phenyl)-, monohydrochloride CAS No. 136861-96-6

Methanesulfonamide, N-(4-((1-(2-(4-fluorophenyl)-2-oxoethyl)-4-piperidinyl)carbonyl)phenyl)-, monohydrochloride

Cat. No.: B1210892
CAS No.: 136861-96-6
M. Wt: 454.9 g/mol
InChI Key: YVIOSUWCZDHHEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a methanesulfonamide derivative characterized by a 4-piperidinyl moiety linked to a 4-fluorophenyl-2-oxoethyl group and a phenylcarbamoyl substituent. The monohydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical applications. Key structural features include:

  • 4-Fluorophenyl group: Enhances lipophilicity and receptor binding affinity.
  • 4-Piperidinyl carbonyl: Influences conformational flexibility and interaction with biological targets.
  • Methanesulfonamide group: Contributes to hydrogen bonding and metabolic stability.

Properties

CAS No.

136861-96-6

Molecular Formula

C21H24ClFN2O4S

Molecular Weight

454.9 g/mol

IUPAC Name

N-[4-[1-[2-(4-fluorophenyl)-2-oxoethyl]piperidine-4-carbonyl]phenyl]methanesulfonamide;hydrochloride

InChI

InChI=1S/C21H23FN2O4S.ClH/c1-29(27,28)23-19-8-4-16(5-9-19)21(26)17-10-12-24(13-11-17)14-20(25)15-2-6-18(22)7-3-15;/h2-9,17,23H,10-14H2,1H3;1H

InChI Key

YVIOSUWCZDHHEI-UHFFFAOYSA-N

SMILES

CS(=O)(=O)NC1=CC=C(C=C1)C(=O)C2CCN(CC2)CC(=O)C3=CC=C(C=C3)F.Cl

Canonical SMILES

CS(=O)(=O)NC1=CC=C(C=C1)C(=O)C2CCN(CC2)CC(=O)C3=CC=C(C=C3)F.Cl

Other CAS No.

136861-96-6

Synonyms

1-(4-fluorophenyl)-2-(4-((4-methanosulfonamidophenyl)carbonyl)-1-piperidinyl)ethanone hydrochloride
MDL 28133A
MDL-28,133A

Origin of Product

United States

Preparation Methods

Optimization of Reductive Amination

Critical parameters for the reductive step include:

  • Solvent : Methanol or ethanol, which stabilize the intermediate without side reactions.

  • Temperature : 0–5°C to minimize over-reduction.

  • Catalyst : Palladium on carbon (5% w/w) under hydrogen atmosphere (3 bar).

Coupling to 4-Aminophenyl Carbonyl

The piperidine intermediate is coupled to 4-nitrobenzoyl chloride to form the phenyl carbonyl linkage. A two-step process is employed:

  • Acylation : 4-Nitrobenzoyl chloride (1.1 equiv) is added to the piperidine intermediate in dichloromethane with triethylamine (2.0 equiv) at 0°C. The mixture is stirred for 4 hours, yielding the nitro precursor.

  • Reduction : The nitro group is reduced to an amine using hydrogen gas (1 atm) and palladium-carbon (10% w/w) in ethanol, achieving quantitative conversion.

Methanesulfonamide Functionalization

The final sulfonamide group is introduced via reaction with methanesulfonyl chloride. As described in US3574740A, the amine intermediate (1.0 equiv) is treated with methanesulfonyl chloride (1.5 equiv) in nitroethane at 25–30°C. Triethylamine (3.0 equiv) is added to scavenge HCl, and the reaction is stirred for 3 hours. The product is isolated by cooling the mixture to 0°C, precipitating the sulfonamide as a white solid (94% yield). Alternative protocols using dichloromethane at 0–5°C report comparable yields (89–92%).

ParameterNitroethane MethodDichloromethane Method
SolventNitroethaneDichloromethane
Temperature25–30°C0–5°C
Reaction Time3 hours4 hours
Yield94%92%

Monohydrochloride Salt Formation

The free base is converted to the monohydrochloride salt by treatment with hydrochloric acid (1.0 equiv) in ethanol. The solution is stirred at room temperature for 1 hour, followed by solvent evaporation under reduced pressure. The salt is recrystallized from a mixture of ethanol and diethyl ether, yielding 96–98% pure product.

Industrial-Scale Considerations

For large-scale production, continuous flow reactors are recommended for the alkylation and acylation steps to improve heat transfer and reduce reaction times. Automated purification systems employing centrifugal partition chromatography (CPC) enhance yield consistency (>95% purity) .

Chemical Reactions Analysis

Table 1: Key Reaction Steps and Conditions

Reaction TypeReagents/ConditionsOutcomeSource Citation
Amide couplingDiethyl ethoxymagnesium malonate, THF, 50°CForms piperidine-carboxamide intermediate
Mannich reactionFormaldehyde, HCl, aqueous ethanol, 25–50°CIntroduces ketone-ethyl side chain
Nitro reductionStannous chloride, absolute ethanol, refluxConverts nitro groups to amines
SulfonylationMethanesulfonyl chloride, DMF, baseForms methanesulfonamide group

Methanesulfonamide Group

  • Nucleophilic substitution : The sulfonamide’s nitrogen can act as a nucleophile in alkylation or acylation reactions (e.g., with methyl halides or anhydrides) .

  • Acid-base reactions : Protonation occurs in acidic media (pKa ~1–2), forming water-soluble salts .

Piperidine-Carboxamide

  • Quaternization : The tertiary amine in the piperidine ring reacts with methyl iodide or sulfate to form quaternary ammonium salts (Chart II, Step II in ).

  • Reduction : Lithium aluminum hydride (LiAlH4_4) reduces the carboxamide to a methylene group under anhydrous conditions .

4-Fluorophenyl Ketone

  • Nucleophilic addition : The ketone undergoes Grignard or hydride reductions (e.g., NaBH4_4) to form secondary alcohols .

  • Condensation : Reacts with hydroxylamine to form oximes in ethanol/water mixtures .

Stability and Degradation Pathways

  • Hydrolysis : The carboxamide bond is stable in neutral aqueous solutions but hydrolyzes in strong acids/bases (e.g., 6M HCl, 100°C) to carboxylic acid and amine derivatives .

  • Photodegradation : The 4-fluorophenyl group undergoes slow UV-induced cleavage in solution, forming fluorobenzene derivatives .

Table 2: Degradation Products Under Stress Conditions

ConditionProducts IdentifiedMechanismSource Citation
Acidic (pH 1–3)4-Fluorobenzoic acid, piperidine sulfonamideHydrolysis
Alkaline (pH 10)Methanesulfonic acid, aniline derivativeBase-catalyzed cleavage
Oxidative (H2_2O2_2)Sulfone and N-oxide derivativesRadical oxidation

Pharmacological Modifications

  • Prodrug synthesis : The tertiary amine is converted to N-oxides for enhanced solubility (Chart II, Step III in ).

  • Sulfonamide alkylation : Reacts with propyl bromide in acetonitrile to form N-alkylated analogs .

Analytical Characterization

  • NMR : 1^1H NMR (DMSO-d6_6) shows peaks at δ 2.85 (piperidine CH2_2), δ 7.45–7.90 (aromatic protons), and δ 3.20 (SO2_2NH) .

  • MS : ESI-MS m/z 405.0 [M+H]+^+ (monoisotopic mass) .

Scientific Research Applications

Chemical Overview

  • Chemical Name : N-[4-[1-[2-(4-fluorophenyl)-2-oxoethyl]piperidine-4-carbonyl]phenyl]methanesulfonamide; hydrochloride
  • CAS Number : 136861-96-6
  • Molecular Formula : C21H24ClFN2O4S
  • Molecular Weight : 454.9 g/mol

MDL-28133A exhibits notable biological activity primarily through its interaction with serotonin receptors, particularly the 5-HT2 receptor. The mechanism of action includes:

  • Receptor Binding : The compound binds to the 5-HT2 receptor, which induces a conformational change activating downstream signaling pathways.
  • Calcium Ion Release : This activation triggers phospholipase C pathways, leading to calcium ion release from intracellular stores.
  • Neural Effects : The increase in intracellular calcium influences various neural activities, including mood regulation, perception, and cognition.

Therapeutic Potential

The compound has been investigated for its potential in treating various conditions related to serotonin dysregulation. Its applications include:

  • Antidepressant Properties : Due to its interaction with serotonin receptors, MDL-28133A may have antidepressant effects, making it a candidate for further research in mood disorders.
  • Anxiolytic Effects : The modulation of serotonin pathways suggests potential use in anxiety disorders.

Synthesis and Production

The synthesis of MDL-28133A involves several key steps:

  • Formation of Intermediate Compounds : The synthesis begins with the preparation of intermediate compounds that involve the formation of the piperidine ring and subsequent attachment of functional groups.
  • Optimization for Industrial Production : In industrial settings, the synthesis process is optimized for yield and purity using advanced techniques such as continuous flow reactors.

Synthetic Routes

The chemical reactions involved in synthesizing MDL-28133A include:

Reaction TypeDescription
OxidationCan form different oxidation products under specific conditions.
ReductionModifies functional groups present in the compound.
SubstitutionCan occur at various positions on the molecule to form derivatives.

Case Studies and Research Findings

Several studies have documented the effects and applications of MDL-28133A:

  • Serotonin Receptor Studies : Research has shown that compounds similar to MDL-28133A exhibit selective binding to serotonin receptors, indicating potential therapeutic uses in neuropharmacology .
  • Cancer Research : Analogous sulfonamide compounds have been evaluated for anticancer properties, demonstrating that modifications in structure can lead to enhanced biological activity .
  • Toxicological Assessments : Comparative studies have been conducted to assess the toxicity profiles of sulfonamide derivatives, providing insights into safety and efficacy .

Mechanism of Action

MDL-28133A exerts its effects by binding to the 5-HT2 receptor, a G-protein coupled receptor for serotonin (5-hydroxytryptamine). This binding triggers a conformational change in the receptor, leading to the activation of downstream signaling pathways. These pathways involve the activation of phospholipase C and the release of calcium ions from intracellular stores, ultimately affecting neural activity, perception, cognition, and mood .

Comparison with Similar Compounds

Comparative Data Table

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Melting Point (°C) Primary Application
Target Compound 4-Piperidinyl-phenyl 4-Fluorophenyl-2-oxoethyl, methanesulfonamide ~450 (estimated) Not reported Pharmaceutical (CNS)
W-18 () 2-Piperidinyl-phenyl Nitrophenylethyl, chlorophenylsulfonamide 437.3 Not reported Research (opioid analogue)
N-[4-(4-Fluoro-Phenyl)-5-Formyl-6-Isopropyl-Pyrimidin-2-yl]-N-Methyl-Methanesulfonamide () Pyrimidine 4-Fluorophenyl, formyl, isopropyl ~380 (estimated) Not reported Pharmaceutical (kinase inhibitor)
N-[4-[1-Hydroxy-2-[(1-Methylethyl)Amino]Ethyl]Phenyl]-Methanesulfonamide Monohydrochloride () Phenyl Hydroxy-isopropylaminoethyl 308.83 Not reported Bronchodilator (research)
Tolylfluanid () Phenyl Dichloro-fluoro, dimethylaminosulfonyl 449.3 Not reported Pesticide (fungicide)

Research Findings and Implications

  • Receptor Specificity : The 4-piperidinyl group in the target compound may confer selectivity for opioid or serotonin receptors, similar to fentanyl derivatives, but with reduced off-target effects due to fluorophenyl substitution .
  • Metabolic Stability : Fluorine substituents in the target compound and ’s pyrimidine derivative enhance resistance to cytochrome P450 oxidation compared to chlorinated analogues like W-15 .
  • Solubility: The monohydrochloride salt form improves aqueous solubility, critical for bioavailability in pharmaceutical applications .

Biological Activity

Methanesulfonamide, N-(4-((1-(2-(4-fluorophenyl)-2-oxoethyl)-4-piperidinyl)carbonyl)phenyl)-, monohydrochloride, commonly referred to as MDL-28133A, is a compound with notable biological activity primarily linked to its interaction with serotonin receptors. This article explores its synthesis, mechanisms of action, biological effects, and comparative studies with similar compounds.

Compound Overview

  • Chemical Name : N-[4-[1-[2-(4-fluorophenyl)-2-oxoethyl]piperidine-4-carbonyl]phenyl]methanesulfonamide; hydrochloride
  • CAS Number : 136861-96-6
  • Molecular Formula : C21H24ClFN2O4S
  • Molecular Weight : 454.9 g/mol

MDL-28133A exhibits its biological activity primarily through binding to the 5-HT2 receptor , a subtype of serotonin receptor. The mechanism involves:

  • Receptor Binding : The compound binds to the 5-HT2 receptor, leading to a conformational change that activates downstream signaling pathways.
  • Calcium Ion Release : This activation triggers phospholipase C pathways, resulting in the release of calcium ions from intracellular stores.
  • Neural Effects : The resultant increase in intracellular calcium influences various neural activities including mood regulation, perception, and cognition .

Pharmacological Effects

MDL-28133A has been studied for its potential in treating various conditions related to serotonin dysregulation:

  • Antidepressant Effects : Its action on the 5-HT2 receptor suggests potential antidepressant properties.
  • Anti-inflammatory Activity : Related compounds have shown anti-inflammatory effects; thus, MDL-28133A may also exhibit similar properties through modulation of inflammatory pathways .

Case Studies and Research Findings

Several studies have investigated the biological activity of MDL-28133A and its analogs:

  • Selectivity and Potency : Research indicates that MDL-28133A is a selective antagonist of the 5-HT2 receptor, which differentiates it from other non-selective serotonin antagonists. This selectivity may reduce side effects associated with broader receptor interactions .
  • Comparative Studies : In comparative analyses with other 5-HT receptor antagonists, MDL-28133A demonstrated superior selectivity and potency, making it a valuable tool for research into serotonin-related disorders .

Comparative Properties of MDL-28133A and Similar Compounds

Compound NameCAS NumberMolecular Weight5-HT2 AffinityNotes
MDL-28133A136861-96-6454.9 g/molHighSelective antagonist
Compound BXXXXXXXXXX g/molModerateNon-selective antagonist
Compound CYYYYYYYYYY g/molLowBroad-spectrum activity

Q & A

Q. What are the recommended synthetic routes for this compound, and how can purity be optimized?

The synthesis involves multi-step reactions, including:

  • Condensation : Formation of the piperidinyl-carbonyl intermediate via coupling of 4-fluorophenyl-2-oxoethyl derivatives with piperidine precursors .
  • Sulfonamide Formation : Reacting the intermediate with methanesulfonamide under controlled pH (e.g., sodium acetate buffer, pH 4.6) to minimize side reactions .
  • Purification : Use reverse-phase HPLC with methanol/buffer mobile phases (65:35 ratio) to isolate the monohydrochloride form . Key Optimization : Monitor reaction intermediates via LC-MS and adjust stoichiometry to reduce byproducts like unreacted sulfonyl chlorides .
StepReagents/ConditionsYield (%)Purity (HPLC)
14-Fluorophenyl ketone, piperidine derivative65–7085–90
2Methanesulfonamide, NaHCO₃, DCM50–5575–80
3HCl gas in EtOH90–95≥98

Q. How is structural characterization performed for this compound?

  • X-ray Crystallography : Resolve the crystal structure to confirm stereochemistry and hydrogen-bonding networks (e.g., C–H⋯O interactions forming dimeric motifs) .
  • NMR Analysis : Use ¹H/¹³C NMR to verify the 4-fluorophenyl, piperidinyl-carbonyl, and sulfonamide moieties. For example, the carbonyl peak at ~170 ppm in ¹³C NMR confirms the 2-oxoethyl group .
  • Mass Spectrometry : High-resolution MS (HRMS) to validate molecular weight (e.g., [M+H⁺] at m/z 489.12) .

Advanced Research Questions

Q. How can contradictory biological activity data be resolved across assays?

Discrepancies may arise from:

  • Solubility Variability : Use standardized DMSO/PBS solutions (e.g., 10% DMSO) to ensure consistent bioavailability .
  • Enzyme Inhibition Assays : Validate results with orthogonal methods (e.g., fluorescence polarization vs. calorimetry) to rule out assay-specific artifacts .
  • Metabolic Stability : Test compound stability in liver microsomes to identify rapid degradation that may skew IC₅₀ values .

Example Workflow :

  • Repeat assays under identical buffer/pH conditions.
  • Cross-validate with structural analogs (e.g., replacing 4-fluorophenyl with chlorophenyl) to isolate pharmacophore contributions .

Q. What strategies improve the compound’s stability under oxidative/reductive conditions?

  • Oxidative Stability : Add antioxidants (e.g., BHT) to prevent sulfonyl group oxidation to sulfones. Monitor via TLC/HPLC .
  • Reductive Conditions : Avoid strong reductants (e.g., LiAlH₄) that may reduce the 2-oxoethyl group. Use milder agents like NaBH₄/CeCl₃ .
  • pH Control : Maintain neutral to slightly acidic conditions (pH 4–6) during storage to prevent hydrolysis of the piperidinyl-carbonyl bond .

Q. How can structure-activity relationships (SAR) guide derivative design?

Focus on modifying:

  • Piperidinyl Substituents : Introduce methyl or hydroxy groups to enhance receptor binding (see for similar analogs) .
  • Sulfonamide Linkers : Replace methanesulfonamide with cyclic sulfonamides to improve metabolic stability .
  • Fluorophenyl Position : Test para- vs. meta-fluoro substitution to optimize steric and electronic effects .

SAR Table :

DerivativeModificationIC₅₀ (μM)Metabolic Half-life (h)
ParentNone0.451.2
APiperidinyl-CH₃0.322.5
BCyclic sulfonamide0.284.8

Methodological Challenges

Q. What analytical techniques resolve low crystallinity in X-ray studies?

  • Cocrystallization : Use tartaric acid or succinimide as coformers to improve crystal packing .
  • Low-Temperature Data Collection : Collect data at 100–150 K to reduce thermal motion artifacts .
  • Synchrotron Radiation : Utilize high-flux X-rays to enhance diffraction quality for poorly ordered crystals .

Q. How to design assays for evaluating kinase inhibition potential?

  • Kinase Panel Screening : Use recombinant kinases (e.g., CDK2, EGFR) with ATP-competitive luminescent assays (e.g., ADP-Glo™) .
  • Cellular Validation : Measure downstream phosphorylation (e.g., Western blot for ERK/AKT) in relevant cell lines .
  • Counter-Screens : Test against off-target kinases (e.g., PKA, PKC) to assess selectivity .

Data Interpretation Guidelines

  • Contradictory Solubility Data : Cross-reference logP values (calculated vs. experimental) and adjust co-solvents (e.g., PEG-400) .
  • Unexpected Byproducts : Use LC-MS/MS to identify intermediates and optimize reaction quenching steps .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.